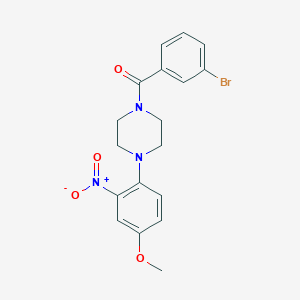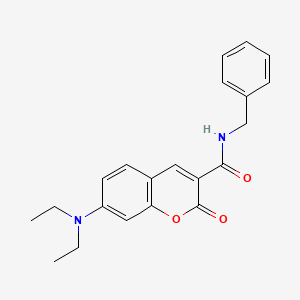
1-(3-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(3-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, commonly known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP belongs to the class of piperazine derivatives and has been synthesized using different methods.
Wirkmechanismus
BBP's mechanism of action is not fully understood. However, studies have suggested that BBP may act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. BBP may also interact with other receptors, including 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
BBP has been shown to exhibit various biochemical and physiological effects in animal models. BBP has been shown to increase the levels of GABA in the brain, which is responsible for inhibitory neurotransmission. Moreover, BBP has been shown to increase the levels of dopamine, which is involved in the regulation of movement and mood. BBP has also been shown to decrease the levels of acetylcholine, which is involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
BBP has various advantages and limitations for lab experiments. BBP is relatively easy to synthesize and purify, making it an ideal compound for various experiments. Moreover, BBP has been extensively studied, and its mechanism of action is well understood. However, BBP has limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
May include studying BBP's potential as a therapeutic agent for the treatment of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Moreover, future research may focus on developing new synthetic methods for BBP and studying its potential as a positive allosteric modulator of other receptors.
Wissenschaftliche Forschungsanwendungen
BBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BBP has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. Moreover, BBP has been studied for its potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4/c1-26-15-5-6-16(17(12-15)22(24)25)20-7-9-21(10-8-20)18(23)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWHUHHGKHELML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140814.png)


![2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4140838.png)
![5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4140856.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4140857.png)
![diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-diphenyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4140865.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4140872.png)
![4-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4140879.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140887.png)
![2-{[7-isopropyl-5-oxo-4-(2-phenylethyl)-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140895.png)

![3-ethyl-1-[hydroxy(phenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4140904.png)
![2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4140905.png)